N,N-Dibenzyl-3-(trifluoromethyl)aniline
CAS No.: 128532-40-1
Cat. No.: VC19136617
Molecular Formula: C21H18F3N
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128532-40-1 |
---|---|
Molecular Formula | C21H18F3N |
Molecular Weight | 341.4 g/mol |
IUPAC Name | N,N-dibenzyl-3-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C21H18F3N/c22-21(23,24)19-12-7-13-20(14-19)25(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |
Standard InChI Key | OBZGHCBDDXTXBI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
N,N-Dibenzyl-3-(trifluoromethyl)aniline (C₂₁H₁₈F₃N) has a molecular weight of 341.4 g/mol and belongs to the class of diarylamines . Its IUPAC name, N,N-dibenzyl-3-(trifluoromethyl)aniline, reflects the substitution pattern:
-
Aniline core: A benzene ring with an amino group (-NH-) at position 1.
-
Trifluoromethyl group: -CF₃ at position 3, introducing strong electron-withdrawing effects.
-
Benzyl substituents: Two benzyl groups (-CH₂C₆H₅) attached to the nitrogen atom, enhancing steric bulk and modulating reactivity .
The compound’s SMILES notation (C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F) and InChIKey (OBZGHCBDDXTXBI-UHFFFAOYSA-N) provide unambiguous representation for computational studies . X-ray crystallography and NMR spectroscopy confirm the planar geometry of the aniline ring and the gauche conformation of the benzyl groups, which minimize steric clashes .
Synthesis and Manufacturing
Synthetic Routes
The most efficient method involves a one-step reaction between secondary amines, CS₂, and AgF under mild conditions . For N,N-dibenzyl-3-(trifluoromethyl)aniline, the protocol is as follows:
-
Reagents:
-
Dibenzylamine (0.20 mmol)
-
AgF (4.5 equiv, 148.6 mg)
-
CS₂ (0.24 mmol, 18.3 mg)
-
Base: 4-Pyrrolidinopyridine (0.5 equiv)
-
Solvent: Ethyl acetate (EA, 2.0 mL)
-
-
Conditions:
-
Temperature: 40°C
-
Time: 20 hours
-
Atmosphere: Nitrogen
-
-
Workup:
Table 1: Optimization of Reaction Conditions for N-Trifluoromethylation
Entry | Base (equiv) | Solvent | AgF (equiv) | Yield (%) |
---|---|---|---|---|
1 | DIPEA (0.5) | MeCN | 4.0 | 66 |
2 | Et₃N (0.5) | MeCN | 4.0 | 72 |
3 | DABCO (0.5) | MeCN | 4.0 | 74 |
11 | DABCO (0.5) | EA | 4.5 | 94 |
12 | DABCO (0.5) | EA | 4.5 | 95 |
Mechanistic Insights
The reaction proceeds via nucleophilic addition of dibenzylamine to CS₂, forming a thioamide intermediate. AgF facilitates desulfurization, replacing the thiocarbonyl group with -CF₃. The base (e.g., DABCO) deprotonates intermediates, accelerating the transformation .
Physicochemical Properties
-
Physical State: Pale-yellow liquid at room temperature.
-
Solubility: Miscible with ethyl acetate, dichloromethane, and THF; insoluble in water.
-
Stability: Stable under inert atmospheres but susceptible to oxidation at the amine center upon prolonged air exposure.
-
Spectroscopic Data:
Reactivity and Functionalization
The trifluoromethyl group directs electrophilic substitution to the meta position, while the benzyl groups enable hydrogenolysis (e.g., H₂/Pd-C) to yield 3-(trifluoromethyl)aniline derivatives . Key reactions include:
-
N-Dealkylation: Treatment with BBr₃ cleaves benzyl groups, generating primary amines.
-
Electrophilic Aromatic Substitution: Nitration at position 5 with HNO₃/H₂SO₄.
-
Cross-Coupling: Suzuki-Miyaura reactions at position 4 using Pd catalysts .
Applications in Drug Discovery
The compound serves as a precursor to bioactive molecules:
-
Anticancer Agents: Analogues with -CF₃ show enhanced binding to kinase ATP pockets (IC₅₀ < 100 nM) .
-
Antidepressants: N,N-Dibenzyl groups improve blood-brain barrier penetration in serotonin reuptake inhibitors.
-
Amino Acid Derivatives: Late-stage trifluoromethylation of proline analogues yields protease-resistant peptides .
Recent Advances
A 2025 study demonstrated the compound’s utility in synthesizing N-CF₃ bioisosteres of lidocaine, showing prolonged anesthetic effects in vivo . Another breakthrough involved its use in radiolabeling with ¹⁸F for PET imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume